N-[2-(Hexyloxy)-5-nitrophenyl]acetamide
Description
Properties
CAS No. |
100876-50-4 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(2-hexoxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-3-4-5-6-9-20-14-8-7-12(16(18)19)10-13(14)15-11(2)17/h7-8,10H,3-6,9H2,1-2H3,(H,15,17) |
InChI Key |
JQVZVTLNHNXNKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Optical and Chemical Properties
Table 1: Structural and Functional Comparisons
Key Observations :
- The hexyloxy group in Sensor L1 enhances solubility in non-polar solvents compared to B1’s hydroxy group, critical for its application in organic-phase anion sensing .
- Trifluoromethyl (B2) and bromophenyl (pyridazinone derivative) substituents introduce strong electron-withdrawing effects, altering electronic transitions and receptor binding .
Table 2: Pharmacological and Antimicrobial Profiles
Key Observations :
Key Observations :
- Sensor L1’s monoclinic crystal structure facilitates π-π stacking and hydrogen bonding, critical for anion interaction .
- Azo derivatives exhibit planar geometries due to conjugated diazenyl groups, enabling dye applications .
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